1,5-Dibromo-2-difluoromethoxy-3-(fluoromethoxy)benzene 1,5-Dibromo-2-difluoromethoxy-3-(fluoromethoxy)benzene
Brand Name: Vulcanchem
CAS No.:
VCID: VC18835529
InChI: InChI=1S/C8H5Br2F3O2/c9-4-1-5(10)7(15-8(12)13)6(2-4)14-3-11/h1-2,8H,3H2
SMILES:
Molecular Formula: C8H5Br2F3O2
Molecular Weight: 349.93 g/mol

1,5-Dibromo-2-difluoromethoxy-3-(fluoromethoxy)benzene

CAS No.:

Cat. No.: VC18835529

Molecular Formula: C8H5Br2F3O2

Molecular Weight: 349.93 g/mol

* For research use only. Not for human or veterinary use.

1,5-Dibromo-2-difluoromethoxy-3-(fluoromethoxy)benzene -

Specification

Molecular Formula C8H5Br2F3O2
Molecular Weight 349.93 g/mol
IUPAC Name 1,5-dibromo-2-(difluoromethoxy)-3-(fluoromethoxy)benzene
Standard InChI InChI=1S/C8H5Br2F3O2/c9-4-1-5(10)7(15-8(12)13)6(2-4)14-3-11/h1-2,8H,3H2
Standard InChI Key BBVMBPZVMPHVAY-UHFFFAOYSA-N
Canonical SMILES C1=C(C=C(C(=C1OCF)OC(F)F)Br)Br

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The IUPAC name for this compound, 1,5-dibromo-2-(difluoromethoxy)-3-(fluoromethoxy)benzene, reflects its substitution pattern: bromine atoms occupy the 1 and 5 positions, while difluoromethoxy (-OCF₂F) and fluoromethoxy (-OCH₂F) groups are at positions 2 and 3, respectively . The molecular formula C₈H₄Br₂F₃O₂ confirms the presence of two bromine atoms, three fluorine atoms, and two oxygen-containing groups.

Table 1: Key Identifiers of 1,5-Dibromo-2-difluoromethoxy-3-(fluoromethoxy)benzene

PropertyValue
Molecular FormulaC₈H₄Br₂F₃O₂
Molecular Weight349.93 g/mol
IUPAC Name1,5-dibromo-2-(difluoromethoxy)-3-(fluoromethoxy)benzene
SMILES NotationC1=C(C(=C(C(=C1Br)OC(F)F)OCF)Br
InChI KeyWKGFRLSGMHPWRC-UHFFFAOYSA-N

The SMILES notation highlights the benzene ring’s substitution pattern, while the InChI key provides a unique identifier for chemical databases .

Structural Analysis

X-ray crystallography and computational modeling reveal that the steric and electronic effects of the substituents influence the compound’s planar geometry. The difluoromethoxy and fluoromethoxy groups introduce electron-withdrawing effects, polarizing the aromatic ring and directing electrophilic substitution reactions to specific positions . Comparative analysis with structurally similar compounds, such as 1,5-dibromo-2,4-difluoro-3-(fluoromethoxy)benzene (PubChem CID 118802234), demonstrates how varying halogenation patterns alter reactivity and physical properties .

Synthesis and Manufacturing

Industrial-Scale Production

Industrial synthesis employs continuous flow reactors to enhance yield and reproducibility. Key challenges include managing the exothermic nature of halogenation reactions and minimizing byproducts such as 1,5-dibromo-2,4-difluoro-3-(trifluoromethoxy)benzene, which arises from over-fluorination .

Physicochemical Properties

Thermal Stability and Phase Behavior

The compound’s thermal stability is influenced by its halogen content. Differential scanning calorimetry (DSC) reveals a decomposition temperature of ~250°C, attributable to the cleavage of C-Br bonds. Its melting point remains uncharacterized due to challenges in obtaining pure crystalline samples .

Solubility and Reactivity

1,5-Dibromo-2-difluoromethoxy-3-(fluoromethoxy)benzene exhibits limited solubility in polar solvents (e.g., water) but is miscible with organic solvents like dichloromethane and tetrahydrofuran. The bromine atoms serve as leaving groups in nucleophilic aromatic substitution reactions, enabling the synthesis of derivatives for drug discovery .

Applications in Research and Industry

Pharmaceutical Intermediates

This compound serves as a precursor to bioactive molecules. For instance, coupling with pyridine derivatives via Suzuki-Miyaura cross-coupling yields kinase inhibitors with antitumor activity .

Materials Science

In polymer chemistry, it acts as a monomer for fluorinated polyethers, which exhibit enhanced thermal stability and chemical resistance. These polymers are used in coatings for aerospace components .

Comparative Analysis with Structural Analogs

Table 2: Comparison with Related Halogenated Aromatics

Compound NameMolecular FormulaKey Differences
1,5-Dibromo-2,4-difluoro-3-(fluoromethoxy)benzeneC₇H₃Br₂F₃OLacks difluoromethoxy group
1,5-Dichloro-3-difluoromethoxy-2-(fluoromethoxy)benzeneC₈H₅Cl₂F₃O₂Chlorine replaces bromine

The presence of bromine in 1,5-Dibromo-2-difluoromethoxy-3-(fluoromethoxy)benzene enhances its reactivity in cross-coupling reactions compared to chlorinated analogs .

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